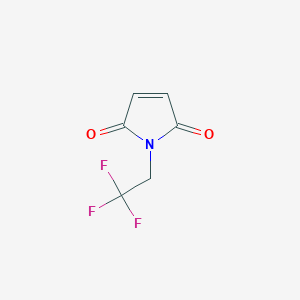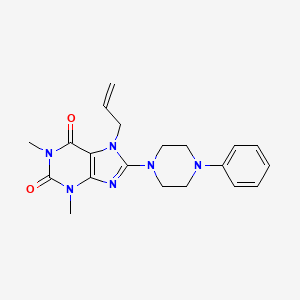
1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Pharmacological Evaluation
The synthesis of 1H-imidazoles has been explored for their potential biological activities. In one study, a series of 1H-imidazoles were synthesized and tested for their hormonal activity and antiproliferative effects against human breast cancer cell lines. The introduction of an ethyl chain and chlorine substituents in the phenolic rings significantly influenced the biological activity, including strong inhibitory effects on cyclooxygenase enzymes, suggesting a possible interference in the arachidonic acid cascade .
Molecular Structure and Chemical Reactions
The molecular structure of imidazole derivatives plays a crucial role in their reactivity and biological activity. For instance, the rearrangement of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group in the presence of triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles. The type of substituent on the phenyl group affects the product distribution, with a 4-methoxyphenyl derivative giving a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by the introduction of various substituents. For example, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its subsequent reaction with transition metal salts resulted in the formation of metal complexes. These complexes exhibited different antimicrobial and antioxidant activities compared to the ligand alone. Molecular docking and computational studies provided insights into the antioxidant activities and intra-molecular charge transfer properties of these compounds, suggesting that the ligand could be a better hole transporter .
Synthesis Analysis
The synthesis of imidazole derivatives often involves one-pot reactions that can yield complex molecules with multiple substituents. The synthesis of tetra-substituted imidazole HL is an example of such a process, involving the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. The resulting compounds' structures were confirmed using various spectroscopic and analytical techniques, including SC-XRD for the crystalline ligand .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different biological activities. The rearrangement reactions of aminoisoxazolones to form imidazo[1,2-a]pyridines and indoles demonstrate the chemical versatility of imidazole derivatives. These reactions are influenced by the substituents on the phenyl group, which can dictate the type of products formed .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Prashanth et al. (2021) synthesized new imidazole derivatives and explored their potential as corrosion inhibitors for mild steel in acidic solutions. The corrosion inhibition efficiency of these imidazoles was determined using weight loss and electrochemical methods, with one derivative showing an efficiency of up to 96%. The study provides insights into the potential application of imidazole derivatives in protecting metals against corrosion, highlighting the role of structural elements in enhancing corrosion inhibition capabilities. The findings suggest the mixed type of adsorption behavior of these compounds, combining both physisorption and chemisorption mechanisms. Quantum chemical calculations were employed to corroborate the experimental results, offering a comprehensive understanding of the molecular interactions at play (Prashanth et al., 2021).
Chemical Synthesis
The synthesis of complex imidazole derivatives involves intricate steps and precise conditions to achieve desired outcomes. For example, Dago et al. (2016) documented a four-step synthesis of SKF-96365, a compound used for probing SOCE assays. This process achieved an overall yield of 9%, highlighting the challenges and precision required in the chemical synthesis of imidazole derivatives. The study underscores the importance of detailed structural characterization and the potential of imidazole compounds in pharmacological research (Dago et al., 2016).
Pharmacological Evaluation
Imidazole derivatives have been evaluated for their biological activities, such as hormonal activity in estrogen receptor-positive cells and inhibitory effects on cyclooxygenase enzymes. A study by Wiglenda et al. (2005) synthesized and tested 1H-imidazoles for their activity against human breast cancer cell lines and their ability to inhibit cyclooxygenase enzymes. This research highlights the therapeutic potential of imidazole derivatives in treating conditions related to estrogen receptors and inflammation (Wiglenda et al., 2005).
Sensor Applications
Imidazole derivatives have been employed in the development of sensors for detecting specific ions or compounds. Abbaspour et al. (2010) developed a chromium(III)-selective sensor using a synthesized imidazole compound, demonstrating its application in environmental monitoring and analytical chemistry. The sensor showed a wide linear range concentration and a low detection limit for Cr(NO3)3, with good selectivity against other metal ions. This work illustrates the versatility of imidazole derivatives in creating sensitive and selective sensors for various analytical applications (Abbaspour et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXIENYOUJUYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)



![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)
![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)